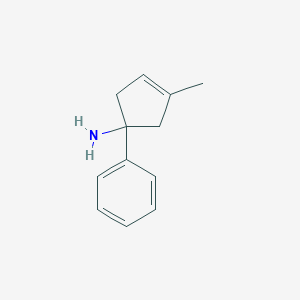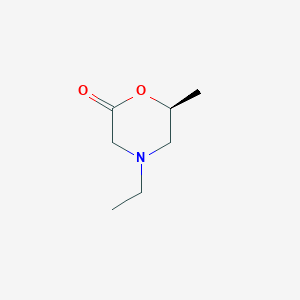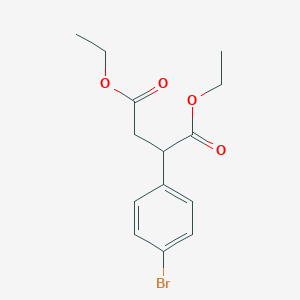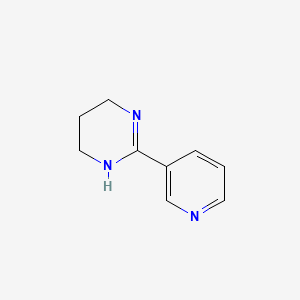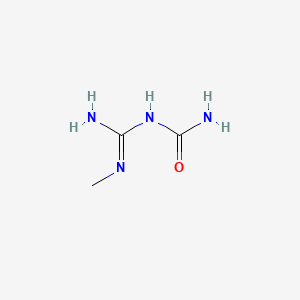
(Imino(methylamino)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Imino(methylamino)methyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired compound. Another method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction between ammonia and carbon dioxide generates carbamate, which then reacts to produce urea . This process is highly efficient and can be scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
(Imino(methylamino)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted ureas and amines, which have applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
(Imino(methylamino)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing heterocyclic compounds and other complex molecules.
Biology: It has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: It is used in the development of drugs with antisecretory and antimotility properties.
Industry: It is used in the production of various chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (Imino(methylamino)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by inhibiting specific pathways, leading to reduced secretion and motility in biological systems . The compound’s electron-donating character and efficient delocalization of charge density into the imidazoline ring contribute to its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: These compounds also exhibit antimicrobial and antifungal properties.
Trifluoromethyl ketimines: These compounds are used in the synthesis of pharmacologically interesting derivatives of α-tertiary amines.
Uniqueness
(Imino(methylamino)methyl)urea is unique due to its specific antisecretory and antimotility properties, which are not commonly found in other similar compounds. Its ability to interact with specific molecular targets and pathways makes it a valuable compound in medical and industrial applications .
Propriétés
Numéro CAS |
44648-02-4 |
|---|---|
Formule moléculaire |
C3H8N4O |
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
(N'-methylcarbamimidoyl)urea |
InChI |
InChI=1S/C3H8N4O/c1-6-2(4)7-3(5)8/h1H3,(H5,4,5,6,7,8) |
Clé InChI |
JHZLFAAUEHTQBY-UHFFFAOYSA-N |
SMILES canonique |
CN=C(N)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


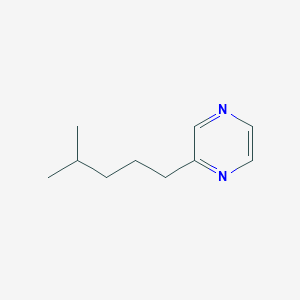
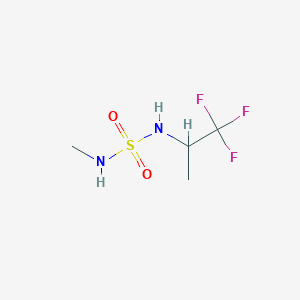
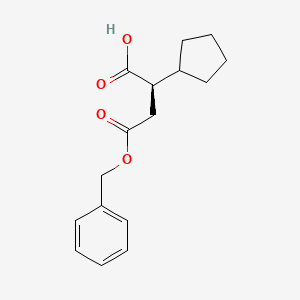
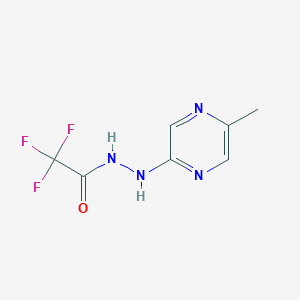


![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)
![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)
